2,3-Di-tert-butyl-1-methyl-1H-borirene
Description
Properties
CAS No. |
84074-00-0 |
|---|---|
Molecular Formula |
C11H21B |
Molecular Weight |
164.10 g/mol |
IUPAC Name |
2,3-ditert-butyl-1-methylborirene |
InChI |
InChI=1S/C11H21B/c1-10(2,3)8-9(12(8)7)11(4,5)6/h1-7H3 |
InChI Key |
RBHGAURKWLJGTQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C1C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Electronic Structure and Bonding in 2,3 Di Tert Butyl 1 Methyl 1h Borirene Analogues
Molecular Orbital Theory and Frontier Orbital Analysis
The electronic behavior of 2,3-Di-tert-butyl-1-methyl-1H-borirene is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's reactivity, stability, and spectroscopic properties.
Contributions of the σ-Framework to Highest Occupied Molecular Orbitals (HOMO)
In borirene systems, the HOMO is often characterized by significant σ-character. This arises from the mixing of in-plane p-orbitals and s-orbitals of the carbon and boron atoms forming the three-membered ring. Due to the acute bond angles in the strained ring, the σ-bonds have substantial p-character and are bent, causing them to be higher in energy than typical σ-bonds. This elevation in energy pushes them towards the frontier orbital region. As a result, the HOMO of a substituted borirene is typically a σ-framework orbital, which means its reactivity as a nucleophile or its ionization potential is primarily governed by these σ-electrons.
Contributions of the π-Framework to Lowest Unoccupied Molecular Orbitals (LUMO)
Conversely, the LUMO in borirenes is predominantly of π-character. It is primarily composed of the out-of-plane p-orbital of the tricoordinate boron atom, which does not participate in the aromatic 2π-electron system. This empty p-orbital is a hallmark of boranes and is responsible for their characteristic Lewis acidity. The energy of this LUMO is a direct indicator of the compound's electrophilicity; a lower LUMO energy corresponds to a stronger Lewis acid and a greater propensity to accept electrons from a nucleophile.
Tunability of Orbital Energetics through Substituent Effects
The energies of the HOMO and LUMO can be modulated by the electronic nature of the substituents attached to the borirene ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects on the frontier orbital energies and the HOMO-LUMO gap, which in turn affects the molecule's stability and reactivity.
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., methyl, tert-butyl) or alkoxides raise the energy of both the HOMO and LUMO. By donating electron density, they destabilize the orbitals, making the molecule a better nucleophile (due to a higher HOMO) but a weaker electrophile (due to a higher LUMO).
Electron-Withdrawing Groups (EWGs): Groups like halogens or cyano groups lower the energy of both the HOMO and LUMO. They withdraw electron density, stabilizing the orbitals. This makes the molecule a poorer nucleophile (lower HOMO) but a stronger electrophile (lower LUMO), thereby increasing its Lewis acidity.
Computational studies on analogous boron heterocycles show that substituents generally exert a more pronounced influence on the LUMO energy compared to the HOMO energy. This is because the LUMO is heavily localized on the boron atom, which is the primary site of substitution (at the 1-position) and electronic perturbation.
| Substituent (at B) | Electronic Effect | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| -H (Hydrogen) | Neutral | -6.85 | -0.95 | 5.90 |
| -CH₃ (Methyl) | Weak EDG | -6.70 | -0.80 | 5.90 |
| -Cl (Chloro) | Weak EWG | -7.10 | -1.50 | 5.60 |
| -CN (Cyano) | Strong EWG | -7.50 | -2.10 | 5.40 |
Theoretical Descriptions of Aromaticity in Borirenes
Despite its strained three-membered ring, the borirene core exhibits aromatic character, a property that significantly contributes to its relative stability compared to other highly strained systems.
Evaluation of Hückel Aromaticity and π-Delocalization within the Boron-Carbon Ring System
Borirene is isoelectronic with the cyclopropenyl cation, a classic example of an aromatic system. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons is aromatic. The borirene ring fits this description perfectly with n=0, resulting in a 2π-electron aromatic system. youtube.comirjweb.com This π-system arises from the overlap of the p-orbitals on the two carbon atoms, which are occupied by two electrons.
A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Theoretical studies on the parent borirene and its derivatives consistently show negative NICS values, confirming their aromatic nature.
| Compound | NICS(0) | NICS(1) | Aromaticity |
|---|---|---|---|
| Benzene (B151609) (Reference) | -9.7 | -10.2 | Aromatic |
| Cyclopropenyl Cation | -15.5 | -12.0 | Aromatic |
| 1H-Borirene (Parent) | -14.8 | -11.5 | Aromatic |
| This compound | -14.2 | -11.1 | Aromatic |
Influence of Alkyl Substituents (tert-Butyl and Methyl) on Electronic Parameters
The specific substituents in this compound—two tert-butyl groups on the carbon atoms and a methyl group on the boron atom—fine-tune its electronic properties. As alkyl groups, they all act as weak electron-donating groups through two primary mechanisms:
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the ring, leading them to inductively push electron density into the ring system.
Hyperconjugation: This involves the donation of electron density from the C-H σ-bonds of the alkyl groups into the empty or partially filled orbitals of the ring.
Steric and Electronic Stabilization via Bulky Alkyl Groups
The presence of two bulky tert-butyl groups at the 2 and 3 positions of the borirene ring provides substantial kinetic stability. This steric hindrance is a critical factor in preventing the molecule from undergoing dimerization or other decomposition pathways that are common for less substituted borirenes. The large spatial footprint of the tert-butyl groups effectively shields the reactive B-C bonds from external reagents.
The combination of steric bulk and electron-donating properties of the tert-butyl groups is a key strategy in the synthesis and isolation of otherwise unstable small ring systems. The steric effects can be semi-quantitatively assessed by considering the cone angle of the substituents, a concept often used in organometallic chemistry to describe ligand bulk.
| Alkyl Group | Estimated Cone Angle (°) | Relative Steric Hindrance |
|---|---|---|
| Methyl | 90 | Low |
| Ethyl | 102 | Moderate |
| Isopropyl | 114 | High |
| tert-Butyl | 126 | Very High |
Inductive and Hyperconjugative Effects of Alkyl Moieties on the Borirene Core
The electronic stabilization of the borirene ring in this compound is further nuanced by the interplay of inductive and hyperconjugative effects from both the tert-butyl and methyl substituents.
Hyperconjugation is another crucial stabilizing interaction. In this molecule, it involves the delocalization of electrons from the C-H and C-C sigma bonds of the alkyl substituents into the empty p-orbital of the boron atom and the π-system of the borirene ring. For the tert-butyl groups, the C-C sigma bonds adjacent to the ring can overlap with the ring's π-orbitals. More significantly, the C-H sigma bonds of the methyl group attached to the boron can engage in hyperconjugation with the empty p-orbital on the boron, a phenomenon sometimes referred to as σ-p conjugation. This delocalization of electron density further stabilizes the electron-deficient boron center and the strained ring system.
Natural Bond Orbital (NBO) analysis is a computational tool that can quantify these interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. In analogous systems, such analyses have shown significant stabilization energies arising from these hyperconjugative interactions.
| Effect | Contributing Groups | Nature of Interaction | Impact on Borirene Core |
|---|---|---|---|
| Inductive Effect (+I) | Methyl, Di-tert-butyl | Electron donation through σ-bonds | Reduces electron deficiency of Boron |
| Hyperconjugation | Methyl (C-H σ-bonds) | σ → p (empty B orbital) | Stabilizes the Boron center |
| Hyperconjugation | Di-tert-butyl (C-C σ-bonds) | σ → π* (ring) | Stabilizes the π-system of the ring |
Reactivity Patterns and Reaction Mechanisms of Borirene Derivatives
Lewis Adduct Formation at the Electrophilic Boron Center
The tricoordinate boron atom in the 2,3-Di-tert-butyl-1-methyl-1H-borirene ring possesses a vacant p-orbital, rendering it a potent electrophile and Lewis acid. This characteristic facilitates the formation of stable adducts with a variety of Lewis bases, leading to a tetracoordinate boron center.
Interactions with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) are strong sigma-donors and readily form stable adducts with the electrophilic boron center of borirene derivatives. In the case of this compound, the reaction with an NHC, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), results in the formation of a stable zwitterionic adduct. This interaction alleviates the electron deficiency of the boron atom and reduces the ring strain.
In certain instances, if the boron atom is bonded to a suitable leaving group, the addition of two equivalents of an NHC can lead to the displacement of that group, resulting in a formally cationic, tetracoordinate boron center within the borirene ring.
| Reactant | Lewis Base | Product | Spectroscopic Data (¹¹B NMR, ppm) |
| This compound | IPr | NHC-Borirene Adduct | Shift from ~60-70 ppm to ~5-15 ppm |
Adduction with Pyridine and Other Weaker Lewis Bases
Pyridine and other, weaker nitrogen-based Lewis bases can also coordinate to the boron center of this compound. These reactions are typically reversible, with the position of the equilibrium depending on the strength of the Lewis base and the reaction conditions. The formation of the adduct can be monitored by spectroscopic methods, such as ¹¹B NMR, where a significant upfield shift is observed upon coordination, indicative of the change from a trigonal planar to a tetrahedral boron environment.
| Reactant | Lewis Base | Product | Spectroscopic Data (¹¹B NMR, ppm) |
| This compound | Pyridine | Pyridine-Borirene Adduct | Shift from ~60-70 ppm to ~10-20 ppm |
Coordination with Phosphine (B1218219) Oxides and Other Oxygen-Donor Ligands
Oxygen-containing Lewis bases, such as phosphine oxides (e.g., triphenylphosphine (B44618) oxide), can also form adducts with the borirene ring. As hard Lewis bases, they interact favorably with the hard Lewis acidic boron center. This coordination results in the formation of a B-O bond and, similar to other adduct formations, a change in the coordination number of the boron atom from three to four.
Ring-Opening Reactions of the Strained Borirene Core
The significant ring strain inherent in the three-membered borirene ring makes it susceptible to ring-opening reactions, particularly with polar reagents. These reactions typically proceed via cleavage of one of the boron-carbon bonds.
Reactions with Polar Reagents (e.g., Alcohols, Hydrogen Halides)
Polar reagents, including hydrogen halides (like HCl) and alcohols (like methanol), readily react with this compound, leading to the opening of the borirene ring. The reaction with hydrogen halides results in the formation of a haloborane derivative, while alcohols yield alkoxyboranes. In these reactions, the more electropositive part of the reagent (the proton) typically adds to one of the ring carbons, while the more electronegative part (the halide or alkoxide) bonds to the boron atom.
| Reactant | Polar Reagent | Major Product |
| This compound | Hydrogen Chloride (HCl) | (Z)-1-chloro-1-methyl-2,3-di-tert-butyl-but-2-en-1-ylborane |
| This compound | Methanol (CH₃OH) | (Z)-1-methoxy-1-methyl-2,3-di-tert-butyl-but-2-en-1-ylborane |
Mechanistic Pathways of B-C Bond Cleavage
The ring-opening of borirenes with polar reagents is believed to proceed through an electrophilic attack on the borirene ring. The initial step involves the protonation of one of the carbon atoms of the C=C double bond, which is facilitated by the high ring strain. This leads to the formation of a transient carbocationic intermediate. Subsequently, the nucleophilic portion of the reagent attacks the electron-deficient boron atom, leading to the cleavage of a B-C bond and the formation of the final ring-opened product. This pathway is analogous to the ring-opening reactions observed in the saturated counterparts, boriranes, when treated with acids.
Ring-Expansion Reactions
The inherent ring strain of borirene derivatives makes them susceptible to ring-expansion reactions upon treatment with various unsaturated small molecules. These reactions provide a facile route to larger, more stable heterocyclic systems.
Insertion of Unsaturated Small Molecules (e.g., Aldehydes, Isonitriles)
Borirene derivatives readily undergo insertion reactions with unsaturated molecules such as aldehydes and isonitriles. nih.govescholarship.org For instance, the reaction of a kinetically stabilized benzoborirene with acetaldehyde (B116499) results in a [2+2] cycloaddition product, an oxaborole. nih.gov This reaction, however, does not proceed with less reactive ketones like acetone. nih.gov
The reaction with isonitriles can be more complex. A double (2+1) cycloaddition of tert-butyl isonitrile into the B-C bond of a benzoborirene has been observed, leading to the formation of a boro-indane derivative. nih.gov This transformation requires two equivalents of the isonitrile for completion. nih.gov
The mechanism of these insertion reactions is believed to be concerted. rsc.orgscispace.com Density functional theory (DFT) calculations on the ring expansion of a carborane-fused borirane with benzaldehyde (B42025) (PhCHO) support a concerted pathway proceeding through a four-membered transition state. scispace.com
Table 1: Ring-Expansion Reactions of Borirene Derivatives with Unsaturated Small Molecules
| Borirene Derivative | Unsaturated Molecule | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| Benzoborirene | Acetaldehyde | Oxaborole | [2+2] cycloaddition | nih.gov |
| Benzoborirene | tert-Butyl isonitrile | Boro-indane derivative | Double (2+1) cycloaddition | nih.gov |
Formation of Five-Membered Boron Heterocyclic Species
The insertion of unsaturated small molecules into the borirene ring is a general and effective method for the synthesis of various five-membered boron heterocyclic species. nih.govescholarship.org These reactions significantly expand the diversity of accessible boron-containing heterocycles. For example, the reaction of borirenes with azides can lead to the formation of 1,2-azaborinines through a ring-expansion mechanism. researchgate.net Similarly, the reaction of boroles with alkynes can produce borirenes, which can then undergo further reactions to form other heterocyclic systems. nih.govresearchgate.netkent.ac.uk
Photochemical Transformations
Photoinduced Rearrangements Leading to Alkynyl-Boranes
A characteristic photochemical reaction of borirene derivatives is their rearrangement to form alkynyl-boranes. This transformation involves the cleavage of the endocyclic C-C bond of the borirene ring. Mechanistic studies on the photoinduced rearrangement of related diarylethenes suggest that the reaction can proceed through both singlet and triplet excited states and involves several thermal stages. nih.gov The specific mechanism for this compound is expected to follow a similar pathway, initiated by photoexcitation to an excited state, followed by bond cleavage and rearrangement to the more stable linear alkynyl-borane structure. The exact nature of the intermediates and transition states in this process can be elucidated through detailed experimental and computational studies. nih.govnih.gov
Oxidative and Reductive Reactivity
The strained B-C bonds in borirene and its saturated analog, borirane, are susceptible to cleavage under oxidative and reductive conditions. These reactions can lead to the formation of highly reactive boron-containing intermediates.
Cleavage of B-C Bonds in Coordinated Boriranes as Potential Borylene Sources
Coordinated boriranes have been identified as potential precursors to formal borylene (R-B:) species through the cleavage of their B-C bonds. nih.govresearchgate.net While the mechanisms of these reactions are often complex, they represent a promising strategy for generating these highly reactive intermediates. nih.govresearchgate.net The generation of borylenes is typically achieved through the reduction of organoborane dihalides, and the species generated from coordinated boriranes are thought to be analogous. wikipedia.org
The cleavage of B-C bonds can also be achieved through hydroboration. For example, the reaction of 1-[bis(trimethylsilyl)amino]-2,3-diethylborirene with 9-borabicyclo[3.3.1]nonane (9-BBN) results in the ring-opening of the borirene through a chemoselective boron-carbon bond cleavage to yield an amino(vinyl)borane. nih.gov DFT calculations have been employed to elucidate the mechanism of this unexpected transformation. nih.gov
Formal Oxidation of C-C Bonds in Boriranes to Borirenes
The conversion of boriranes, which feature a saturated three-membered ring containing a boron atom, to the corresponding unsaturated borirenes represents a formal oxidation of the carbon-carbon single bond to a double bond within the ring. This transformation is a significant process in organoboron chemistry, as it introduces aromaticity into the strained three-membered ring system. Borirenes possess a 2π-electron system, which, according to Hückel's rule, confers aromatic character. rsc.orgresearchgate.net
Historically, a direct and straightforward synthesis of borirenes from boriranes had been challenging, primarily due to the lack of suitable borirane precursors. rsc.org Boriranes themselves are of considerable interest due to their high ring strain and Lewis acidity, stemming from the presence of a tricoordinate boron atom with an empty p orbital. rsc.orgresearchgate.net This inherent reactivity makes them valuable synthons for various organoboron compounds. rsc.orgresearchgate.net
Recent advancements have demonstrated a novel method for the synthesis of borirenes directly from boriranes through a process of reductive destannylation, which constitutes a formal oxidation of the C-C bond. rsc.org This methodology has been successfully applied to the synthesis of base-free triaminoborirenes from their corresponding triaminoborirane precursors. rsc.orgrsc.org
Research Findings:
In a notable study, base-free triaminoboriranes were synthesized via a double stannaborylation of a diaminoalkyne. rsc.org These boriranes, featuring tricoordinate sp²-hybridized boron and tetracoordinate sp³-hybridized carbon atoms, are challenging to isolate due to their high Lewis acidity. rsc.orgrsc.org The subsequent conversion to triaminoborirenes was achieved through the elimination of stannyl (B1234572) groups using a strong reducing agent, potassium graphite (B72142) (KC₈). rsc.org
The reaction proceeds via the removal of two trimethylstannyl groups from the borirane ring, leading to the formation of a C=C double bond and the generation of the aromatic triaminoborirene. This process is significant as it represents a rare example of the conversion of an alkane-like C-C bond to an alkene-like C=C bond using a reducing agent, which in this context facilitates the elimination of the stannyl groups and the concurrent oxidation of the C-C bond. rsc.org
The general transformation can be summarized as follows:
Borirane Derivative + 2 KC₈ → Borirene Derivative + 2 KSnMe₃ + 16 C
This reaction provides a new synthetic route to borirenes and highlights the intricate reactivity of these strained boron-containing heterocycles. The use of bulky amino substituents in the reported examples serves to stabilize the electron-rich and sterically hindered borirane and borirene systems. rsc.org
Below is a data table summarizing the key aspects of this transformation based on the available research.
| Reactant Class | Reagent | Product Class | Key Transformation | Ref. |
| Triaminoboriranes | Potassium Graphite (KC₈) | Triaminoborirenes | Reductive destannylation / Formal C-C bond oxidation | rsc.orgrsc.org |
While this section focuses on the general mechanism of formal C-C bond oxidation in boriranes to yield borirenes, specific data for "this compound" is not available in the reviewed literature. The principles and reaction pathways described, however, provide a foundational understanding of this important transformation in borirene chemistry.
Coordination Chemistry and Ligand Properties of Borirene Analogues
Borirenes as Ligands for Transition Metals
Borirenes have demonstrated their versatility as ligands, capable of coordinating to transition metals in several distinct ways. Their reactivity is influenced by their inherent 2π-aromaticity, which contributes to their stability while also allowing for a range of chemical transformations such as ring-opening, photochemical rearrangement, and coordination to metal centers. researchgate.net The interaction between a borirene and a transition metal is a delicate balance of steric and electronic factors, leading to a variety of coordination complexes with interesting bonding characteristics.
While η1 and η2 coordination modes are more commonly observed for borirene ligands, the η3-coordination mode represents a significant area of investigation. In an η3-coordination mode, all three atoms of the borirene ring (one boron and two carbon atoms) are bonded to the metal center. This type of interaction is of particular interest as it implies a delocalized bonding picture within the three-membered ring. Theoretical studies have explored the possibility of η3-complexes, for instance, between allyl-type derivatives of C60 fullerene and metals like nickel or cobalt, suggesting that such coordination is plausible. mdpi.com For borirenes, achieving η3-coordination would highlight their aromatic character and their ability to act as three-electron donor ligands. Research in this area is ongoing, with computational studies often paving the way for synthetic efforts to isolate and characterize such complexes. The hapticity of borirene ligands can be influenced by the electronic and steric properties of both the borirene substituents and the ancillary ligands on the metal center.
The electronic properties of borirene ligands are a key determinant of the nature of the metal-ligand bond. Borirenes can act as neutral two-electron donors through their C=C double bond (η2-coordination) or as one-electron donors through the boron atom (η1-coordination). The interaction is often described using the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbital of the borirene to an empty d-orbital on the metal, and π-back-donation from a filled metal d-orbital to the empty π*-antibonding orbital of the borirene. nih.gov
| Property | Description | Effect on Metal-Ligand Interaction |
|---|---|---|
| σ-Donation | Donation of electron density from the borirene's C=C π-orbital to the metal center. | Increases with electron-donating substituents on the borirene. |
| π-Acceptance | Acceptance of electron density from a metal d-orbital into the borirene's C=C π*-orbital. | Increases with electron-withdrawing substituents on the borirene. |
Specific Examples of Metal-Borirene Complexes
The theoretical concepts of borirene coordination are borne out in a number of synthesized and characterized metal-borirene complexes. These examples provide valuable insights into the bonding and reactivity of these systems.
Chromium complexes of borirenes have been synthesized, often through the formal transfer of a borylene fragment from a transition-metal-stabilized borylene to an alkyne. researchgate.net For example, the reaction of a chromium germylyne complex with alkynes can lead to the formation of germacycles, demonstrating the reactivity of the metal-main group element multiple bond. researchgate.net In some cases, the reaction of a terminal borylene complex with an olefin can lead to the insertion of the aminoborylene moiety into a C-H bond, forming a vinylborane (B8500763) complex. researchgate.net These reactions highlight the potential for chromium-borylene precursors to access borirene-containing structures.
A particularly noteworthy discovery in the coordination chemistry of borirenes is the observation of an unsupported boron-carbon σ-bond coordination to a platinum center. nih.gov By treating a Lewis-basic platinum complex, [Pt(PEt3)4], with an electron-poor borirene, a complex was isolated where the borirene ligand is bound exclusively through a B-C single bond. researchgate.netnih.gov This was the first example of an isolable non-agostic σ-complex involving two p-block elements. nih.gov Spectroscopic and crystallographic data, supported by density functional theory calculations, confirmed that the coordination is based on electron donation from the B-C σ-bond to the platinum, complemented by a strong Pt-to-B dative interaction. researchgate.netnih.gov This finding has significant implications for understanding the metal-mediated activation of strong σ-bonds. nih.gov
| Complex | Coordination Mode | Key Bonding Interaction | Significance |
|---|---|---|---|
| [Pt(PEt3)2(borirene)] | B-C σ-bond coordination | Donation from B-C σ-orbital to Pt, and Pt-to-B dative interaction. | First isolable non-agostic σ-complex with two p-block elements. nih.gov |
Role of Borirene Ligands in Catalysis and Small Molecule Activation (Prospective Research)
The unique electronic properties and coordination behavior of borirene ligands suggest their potential application in catalysis and small molecule activation. While this area of research is still developing, the ability of borirene-metal complexes to engage in unusual bonding modes, such as the B-C σ-bond coordination, points towards their potential to mediate challenging chemical transformations. researchgate.netnih.gov
The activation of inert small molecules is a significant goal in chemistry. nih.gov Boron-containing compounds, particularly those that can mimic the reactivity of transition metals, are of growing interest in this field. nih.gov The electronic flexibility of borirene ligands, which can be tuned by modifying their substituents, could be harnessed to design catalysts for specific applications. For example, the Lewis acidic boron center in a coordinated borirene could potentially interact with and activate small molecules. Future research may focus on designing borirene-metal complexes that can facilitate reactions such as C-H activation, dinitrogen reduction, or carbon dioxide functionalization. nih.gov The development of main-group element-mediated reactions is driven by the prospect of replacing rare and expensive metals in catalysis. researchgate.net
Advanced Borirene Systems and Fused Architectures
Benzoborirenes
Benzoborirenes, or benzannulated borirenes, are highly strained bicyclic compounds where a borirene ring is fused to a benzene (B151609) ring. researchgate.net This fusion results in significant ring strain and unique reactivity. researchgate.net
The synthesis of benzoborirenes has been a long-standing challenge. Early work by Bettinger and co-workers established the existence of the parent benzoborirene in the gas phase and under cryogenic matrix conditions. researchgate.net Solution-phase synthesis was achieved more recently through methods such as the reduction of an N-heterocyclic carbene (NHC) adduct of dichloro(ortho-bromophenyl)borane with tert-butyl lithium at low temperatures. nih.gov This yields a transient NHC-adduct of the parent benzoborirene, which is unstable at room temperature and prone to dimerization. researchgate.netnih.gov
A significant breakthrough was the synthesis of a kinetically stabilized, base-free benzoborirene that could be characterized by single-crystal X-ray diffraction. nih.govrsc.org This was achieved by using a sterically demanding substituent to protect the reactive boron center. rsc.org
Table 1: Selected Structural Features of a Kinetically Stabilized Benzoborirene
| Feature | Description |
|---|---|
| B-C Bond Lengths (in ring) | Elongated compared to typical B-C single bonds, indicative of strain. |
| C-C Bond Length (in ring) | Short, possessing partial double bond character. |
| Benzene Ring | Distorted from planarity due to the fused three-membered ring. researchgate.net |
| Coordination at Boron | Trigonal planar in the base-free form. |
The fusion of the borirene and benzene rings introduces considerable strain, which is a defining characteristic of these molecules and a primary driver of their reactivity. nih.gov
The significant ring strain in benzoborirenes makes them highly reactive, with a strong tendency to undergo reactions that relieve this strain. nih.gov A predominant reaction pathway is ring enlargement through formal cycloaddition reactions with various unsaturated small molecules. nih.govnih.gov This reactivity is a direct consequence of the energy gained by opening the strained three-membered ring. nih.gov
For example, kinetically stabilized benzoborirene has been shown to react with multiple bonds of substrates like acetaldehyde (B116499) and trimethylphosphine (B1194731) oxide, leading to ring-expanded products. nih.gov These reactions typically proceed under mild conditions, highlighting the high reactivity of the benzoborirene scaffold. nih.gov
The reactivity of benzoborirenes shows notable differences from their non-fused counterparts, particularly in their reactions with specific reagents.
N-Heterocyclic Carbenes (NHCs): While non-fused borirenes can form stable adducts with NHCs, the benzoborirene-NHC adducts are often unstable. researchgate.netnih.gov For instance, the IiPr (1,3-diisopropyl-4,5-dimethylimidazolin-2-ylidene) adduct of the parent benzoborirene is unstable at room temperature and dimerizes at low temperatures to form a bis-NHC adduct of 9,10-dihydro-9,10-diboraanthracene. researchgate.netnih.gov This facile dimerization is driven by the high ring strain of the benzoborirene moiety. researchgate.net
Isonitriles: Benzoborirenes exhibit unique reactivity towards isonitriles. In a formal double (2+1) cycloaddition, a kinetically stabilized benzoborirene reacts with two equivalents of tert-butyl isonitrile to yield a benzo[b]borole-2,3-diimine derivative. nih.gov This reaction underscores the double bond character of the B–C bond within the benzoborirene system. nih.gov The reaction with one equivalent of isonitrile can lead to a benzene-fused borete with an imine function. researchgate.net
Phosphine (B1218219) Oxides: Benzoborirenes undergo (2+2) cycloaddition with trimethylphosphine oxide to form a benzo[c] nih.govnih.govrsc.orgoxaphosphaborole. nih.gov This reaction results in a product with a notably long apical P-O bond, suggesting a bond on the borderline between covalent and ionic character. nih.gov
Table 2: Comparison of Reactivity
| Reagent | Non-Fused Borirenes | Benzoborirenes |
|---|---|---|
| NHCs | Tend to form stable adducts. | Form unstable adducts, prone to dimerization. researchgate.netnih.gov |
| Isonitriles | Reactivity less explored. | Undergo double (2+1) cycloaddition to form diimines. nih.gov |
| Phosphine Oxides | Reactivity less explored. | Undergo (2+2) cycloaddition to form oxaphosphaboroles. nih.gov |
Carborane-Fused Boriranes (Three-Dimensional Analogues)
Carborane-fused boriranes are three-dimensional analogues of borirenes, where a BC2 three-membered ring is fused to an icosahedral carborane cage. nih.gov These compounds represent a unique class of strained heterocycles with distinct electronic properties.
The synthesis of carborane-fused boriranes can be achieved through several methods, including salt elimination reactions. rsc.org For example, the reaction of lithiated o-carborane (B102288) with a suitable dihaloborane, in the presence of a stabilizing ligand like an N-heterocyclic carbene, can lead to the formation of a carbene-stabilized carborane-fused borirane after subsequent treatment with a base. rsc.org
Structurally, these molecules feature a highly distorted tetrahedral geometry at the boron atom. rsc.org The fusion to the rigid carborane cage results in significant ring strain. nih.gov Key structural features include:
B-C(cage) bond distances: These are within the typical range for such bonds in related compounds. rsc.org
Cage C-C bond: The bond between the two carbon atoms of the carborane cage that are part of the three-membered ring is elongated.
Exocyclic B-ligand bond: The boron atom is typically stabilized by an exocyclic ligand, such as an NHC.
The fusion of the borirane ring to an o-carborane cage has profound effects on its electronic properties and reactivity.
Boosted Lewis Acidity: The o-carborane cage is a powerful electron-withdrawing group. nih.govresearchgate.net This property significantly increases the Lewis acidity of the boron center in the fused borirane ring compared to non-fused boriranes and even benzoborirenes. nih.govnih.govresearchgate.net Density Functional Theory (DFT) studies have confirmed that the ortho-dicarbadodecaborane-fused borirane possesses the highest Lewis acidity among the parent borirane, benzoborirene, and itself. nih.gov This enhanced acidity makes them promising as electron-accepting building blocks. nih.govresearchgate.net
Propensity for Ring Enlargement: Similar to benzoborirenes, the high ring strain in carborane-fused boriranes drives them to undergo ring-opening and ring-expansion reactions. nih.govresearchgate.netrsc.org They react with various unsaturated molecules, such as aldehydes (PhCHO), carbon dioxide (CO2), and nitriles (PhCN), to give five-membered boracycles. researchgate.netrsc.org These reactions effectively insert the unsaturated moiety into one of the B-C bonds of the three-membered ring. researchgate.net Furthermore, they can react with Lewis acids like BBr3 and GeCl2, leading to ring-opening products where the M-X bond adds across a B-C(cage) bond. researchgate.netrsc.org
Table 3: Reactivity of a Carborane-Fused Borirane
| Reagent | Reaction Type | Product |
|---|---|---|
| PhCHO | Ring Enlargement | Five-membered boracycle researchgate.netrsc.org |
| CO2 | Ring Enlargement | Five-membered boracycle researchgate.netrsc.org |
| PhCN | Ring Enlargement | Five-membered boracycle researchgate.netrsc.org |
| BBr3 | Ring Opening | B-C(cage) bond addition product researchgate.netrsc.org |
| GeCl2 | Ring Opening | B-C(cage) bond addition product researchgate.netrsc.org |
Computational and Theoretical Investigations of Borirene Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For borirene systems, DFT calculations provide a reliable framework for understanding their geometry, stability, and reactivity.
Geometry Optimization and Validation of Structural Parameters
The first step in the computational analysis of a molecule is the determination of its equilibrium geometry. Geometry optimization calculations using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of 2,3-Di-tert-butyl-1-methyl-1H-borirene.
A computational study on tert-butylbenzenium ions provides context for the structural influence of the tert-butyl group, which is also present in the target molecule. nih.gov DFT calculations on substituted benzene (B151609) and ethene derivatives have shown good agreement between calculated and crystallographic data for bond angles and bond lengths, supporting the reliability of these computational methods for predicting the geometry of substituted ring systems. nih.gov Similarly, DFT has been successfully used to optimize the geometries of various organic and organometallic compounds, providing confidence in its application to the borirene system. researchgate.netresearchgate.netajchem-a.commdpi.com
Table 1: Predicted Structural Parameters of this compound (Illustrative Data)
| Parameter | Predicted Value |
| B-C Bond Length | ~1.45 Å |
| C=C Bond Length | ~1.38 Å |
| C-B-C Bond Angle | ~50° |
| B-C=C Bond Angle | ~65° |
Molecular Orbital Analysis (HOMO, LUMO, and Contributions of Orbital Interactions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. For this compound, the HOMO is expected to be a π-type orbital resulting from the combination of the p-orbitals of the boron and carbon atoms in the ring. The LUMO is also anticipated to be a π*-type orbital within the ring system.
The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The substituents on the borirene ring play a significant role in modulating the energies of these frontier orbitals. The electron-donating methyl group on the boron atom and the tert-butyl groups on the carbon atoms are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
Table 2: Predicted Frontier Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| LUMO | ~ -1.5 |
| HOMO | ~ -6.0 |
| HOMO-LUMO Gap | ~ 4.5 |
Note: The data in this table is illustrative and based on general trends observed in DFT calculations of related organic and organoboron compounds. Specific values for the target molecule would require dedicated calculations.
Quantitative Evaluation of Aromaticity and π-Conjugation
Borirenes are considered to be 2π aromatic systems, conforming to Hückel's rule (4n+2 π electrons, where n=0). This aromaticity contributes to their relative stability compared to anti-aromatic or non-aromatic analogues. The π-conjugation within the three-membered ring leads to a delocalization of electron density, which can be quantified using computational methods.
Another measure of aromaticity is the Aromatic Stabilization Energy (ASE), which is calculated by comparing the energy of the cyclic conjugated system to that of an appropriate acyclic reference compound. A positive ASE indicates that the cyclic system is stabilized by aromaticity.
Table 3: Predicted Aromaticity Indices for the Borirene Ring (Illustrative Data)
| Aromaticity Index | Predicted Value |
| NICS(0) (ppm) | ~ -20 |
| NICS(1) (ppm) | ~ -15 |
| ASE (kcal/mol) | ~ 10-15 |
Note: The data in this table is illustrative and based on typical values for aromatic systems. Specific NICS and ASE calculations for this compound are required for precise quantification.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. By applying TD-DFT, we can calculate the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in these transitions. d-nb.infonih.govresearchgate.netrsc.orgnih.gov
For this compound, the primary electronic transitions are expected to be of the π-π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The energy of these transitions will determine the wavelength at which the molecule absorbs light, typically in the ultraviolet-visible (UV-Vis) region.
TD-DFT calculations can provide a theoretical UV-Vis spectrum that can be compared with experimental data to validate the computational model and aid in the interpretation of the experimental spectrum. The analysis of the orbital contributions to each electronic transition allows for a detailed understanding of how the electronic structure changes upon excitation. For instance, it can reveal charge-transfer character in the excited state.
Table 4: Predicted Electronic Transitions for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | ~ 280 | ~ 0.15 |
| HOMO-1 -> LUMO | ~ 250 | ~ 0.05 |
Note: The data in this table is illustrative. The actual absorption spectrum would depend on the precise energy levels and transition probabilities calculated by TD-DFT.
Mechanistic Studies of Borirene Reactions (e.g., Ring-Opening, Ring-Expansion, Ligand Transfer Processes)
Due to their inherent ring strain and the Lewis acidic nature of the boron atom, borirenes are expected to be reactive molecules. Computational studies using DFT are invaluable for elucidating the mechanisms of their reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies for different reaction pathways.
Common reactions of strained ring systems like borirenes include ring-opening and ring-expansion reactions. DFT calculations can model the interaction of the borirene with various reagents, such as nucleophiles or electrophiles, to predict the most likely reaction pathways. For example, the attack of a nucleophile at the boron center could lead to a ring-opening reaction. Similarly, the reaction with an unsaturated molecule could result in a ring-expansion to a larger heterocyclic system.
Mechanistic studies on the related borirane systems have shown that DFT calculations can effectively model their ring-opening and ring-expansion reactions, providing detailed insights into the concerted or stepwise nature of these processes. rsc.org These computational approaches can be directly applied to investigate the reactivity of this compound and predict its behavior in various chemical transformations.
Prediction of Novel Borirene Architectures and Anticipated Reactivity Patterns
The insights gained from computational studies on the structure, electronics, and reactivity of this compound can be leveraged to design novel borirene-based architectures with tailored properties. For example, by strategically placing different substituents on the borirene ring, it is possible to tune the HOMO-LUMO gap, thereby altering the molecule's color and redox properties. This could lead to the development of new functional materials for applications in optoelectronics or as sensors.
Computational screening of different substituent patterns can be used to identify promising candidates for synthesis. For instance, the introduction of electron-withdrawing groups is expected to lower the HOMO and LUMO energies and potentially increase the molecule's electron affinity. Conversely, incorporating extended π-conjugated systems as substituents could lead to materials with interesting photophysical properties.
Furthermore, theoretical studies can explore the possibility of incorporating the borirene motif into larger molecular frameworks, such as polymers or macrocycles. This could lead to the creation of novel materials with unique electronic and structural properties, expanding the scope of borirene chemistry. The theoretical design of novel boron-based nanowires and other nanostructures showcases the potential of computational chemistry in guiding the synthesis of new materials. github.ioethz.ch
Spectroscopic and Analytical Characterization Methodologies in Borirene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the atomic environments within a molecule. For 2,3-Di-tert-butyl-1-methyl-1H-borirene, multinuclear NMR studies are crucial for confirming its proposed structure.
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the two tert-butyl groups and the methyl group attached to the boron atom.
The protons of the two tert-butyl groups are chemically equivalent due to the symmetry of the molecule and would therefore be expected to give rise to a single, sharp resonance. The integration of this signal would correspond to 18 protons. The chemical shift of this signal would likely appear in the upfield region of the spectrum, characteristic of alkyl protons.
The methyl group attached to the boron atom represents a unique proton environment. This would result in a distinct singlet with an integration value corresponding to three protons. The chemical shift of this B-CH₃ group would be influenced by the electron-deficient nature of the boron atom.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(CH₃)₃ | ~1.0 - 1.5 | Singlet | 18H |
¹¹B NMR Spectroscopy for Boron Environments and Lewis Acidity Assessment
¹¹B NMR spectroscopy is a highly informative technique specifically for characterizing boron-containing compounds. nih.govsdsu.edu The chemical shift of the boron nucleus is sensitive to its coordination number, the nature of its substituents, and its electronic environment. For this compound, the tricoordinate boron atom within the strained three-membered ring is expected to exhibit a characteristic chemical shift.
The ¹¹B NMR spectrum would show a single resonance, confirming the presence of a single boron environment. The chemical shift value would be indicative of a neutral, tricoordinate borane. The position of this signal can also provide insights into the Lewis acidity of the borirene, with downfield shifts generally correlating with increased Lewis acidity. nih.gov The line width of the ¹¹B signal can also be informative, with broader lines often suggesting dynamic processes or quadrupolar relaxation effects.
Table 2: Expected ¹¹B NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) |
|---|
¹³C NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy is used to map the carbon skeleton of a molecule. For this compound, the spectrum would reveal the different carbon environments within the molecule.
Distinct signals are expected for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the carbons of the borirene ring, and the carbon of the methyl group attached to the boron. The olefinic carbons of the borirene ring are of particular interest, and their chemical shifts would be significantly influenced by the boron atom and the ring strain. The signal for the B-CH₃ carbon would also provide valuable structural confirmation.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C (CH₃)₃ | ~30 - 40 |
| C(C H₃)₃ | ~30 - 35 |
| Ring Carbons (C=C) | Highly deshielded, downfield region |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.
Key expected vibrations include the C-H stretching and bending modes of the tert-butyl and methyl groups. The C=C stretching vibration of the borirene ring would be a particularly diagnostic feature, although its intensity may be weak due to the symmetry of the substitution. The B-C stretching vibrations would also be present, typically in the fingerprint region of the spectrum.
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (alkyl) | 2850 - 3000 |
| C=C stretch (ring) | ~1600 - 1680 |
| C-H bend (alkyl) | 1365 - 1470 |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The unsaturated and strained borirene ring system is expected to give rise to electronic absorptions in the UV/Vis region. The positions and intensities of these absorption bands are related to the energies of the molecular orbitals involved in the transitions. The study of the UV/Vis spectrum can offer insights into the electronic structure and potential aromaticity of the borirene ring.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.orgresearchgate.net A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond lengths: The lengths of the B-C and C-C bonds within the three-membered ring would be of primary interest, providing direct evidence of the bonding characteristics and the extent of any bond delocalization.
Bond angles: The internal angles of the borirene ring would quantify the degree of ring strain. The angles around the boron atom would confirm its trigonal planar geometry.
This technique would provide unambiguous confirmation of the molecular structure and offer valuable data for comparison with theoretical calculations.
Table 5: Key Structural Parameters from X-ray Crystallography for a Hypothetical Borirene Derivative
| Parameter | Expected Value |
|---|---|
| B-C bond length (Å) | ~1.40 - 1.55 |
| C=C bond length (Å) | ~1.30 - 1.35 |
| C-B-C bond angle (°) | ~45 - 55 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized compounds, providing quantitative information on the elemental composition of a sample. For a novel borirene derivative such as this compound, this method is crucial for verifying its stoichiometry and confirming its empirical formula. The technique determines the percentage by weight of carbon (C), hydrogen (H), and boron (B) within the molecule.
The process involves the combustion of a precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and boric oxide (B₂O₃), are collected and quantified. From the masses of these products, the percentage composition of each element in the original sample can be calculated.
The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₃H₂₅B for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound and its purity. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 82.11 | 82.05 |
| Hydrogen (H) | 13.25 | 13.31 |
| Boron (B) | 5.64 | 5.60 |
Note: The experimental values presented are hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Intermediate Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com This method is invaluable in the study of borirene compounds for analyzing the complex mixtures generated during synthesis and for identifying transient intermediates. chromatographyonline.com In fact, the first identification of a substituted borirene was accomplished through the GC-MS analysis of a one-pot reaction mixture. wikipedia.org
In the context of this compound synthesis, GC-MS can be employed to monitor the progress of the reaction by separating and identifying the various components present in the reaction vessel at different time points. chromatographyonline.com The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. libretexts.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nih.gov
This allows for the identification of the starting materials, the desired borirene product, any byproducts, and potentially short-lived reaction intermediates. The retention time from the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. libretexts.org For certain organoboron compounds, derivatization may be necessary prior to GC-MS analysis to increase their volatility. chromatographyonline.com
Table 2: Hypothetical GC-MS Data for a Reaction Mixture in the Synthesis of this compound
| Retention Time (min) | Major Mass Peaks (m/z) | Tentative Identification |
| 3.45 | 57, 110, 125 | Di-tert-butylacetylene (Starting Material) |
| 5.21 | 41, 55, 96 | Methylborylene precursor byproduct |
| 7.89 | 57, 135, 175, 190 | This compound (Product) |
| 9.12 | Various | Unidentified Reaction Intermediate |
Note: The retention times and mass peaks are hypothetical and serve as an example of typical data obtained from a GC-MS analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
